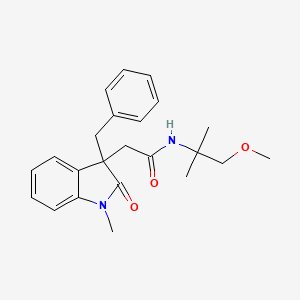![molecular formula C12H11N3OS B5427670 5-(ethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5427670.png)
5-(ethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(ethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile, commonly known as ETVAX, is a chemical compound that has shown potential in scientific research. ETVAX belongs to the class of oxazole compounds and has a molecular weight of 276.34 g/mol.
Mecanismo De Acción
ETVAX inhibits the JAK2/STAT3 pathway by binding to the ATP-binding site of JAK2 and preventing its activation. This inhibition leads to the downregulation of downstream targets of the JAK2/STAT3 pathway, such as cyclin D1, Bcl-2, and survivin. The downregulation of these targets leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
ETVAX has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). ETVAX has also been shown to have a neuroprotective effect by inhibiting the activation of microglia and astrocytes, which play a crucial role in neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ETVAX is its specificity towards JAK2/STAT3 pathway inhibition, making it a potent inhibitor of cancer cell growth. However, ETVAX has limitations in terms of its solubility and stability, which can affect its efficacy in in vitro and in vivo experiments. Further research is needed to optimize the formulation of ETVAX for better solubility and stability.
Direcciones Futuras
For ETVAX research include the optimization of its formulation for better solubility and stability, the evaluation of its efficacy in combination with other cancer therapies, and the exploration of its potential in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Further research is also needed to elucidate the mechanism of action of ETVAX and its downstream targets.
Métodos De Síntesis
ETVAX can be synthesized using a multistep process. The first step involves the reaction of 2-thiophenecarboxaldehyde with ethyl cyanoacetate to form 2-(2-thienyl)acrylic acid ethyl ester. The second step involves the reaction of 2-(2-thienyl)acrylic acid ethyl ester with hydroxylamine hydrochloride to form 5-(2-thienyl)-2-(hydroxyimino)pent-4-enenitrile. The final step involves the reaction of 5-(2-thienyl)-2-(hydroxyimino)pent-4-enenitrile with ethylamine to form ETVAX.
Aplicaciones Científicas De Investigación
ETVAX has shown potential in scientific research as a potent inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathways. These pathways play a crucial role in the regulation of cell growth, differentiation, and survival. Dysregulation of these pathways has been linked to the development of various cancers, including leukemia, lymphoma, and solid tumors. ETVAX has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
5-(ethylamino)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-2-14-12-10(8-13)15-11(16-12)6-5-9-4-3-7-17-9/h3-7,14H,2H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHARXWGJNXJCD-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C=CC2=CC=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=C(N=C(O1)/C=C/C2=CC=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}(methyl)amino]benzoic acid](/img/structure/B5427599.png)

![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5427621.png)
![8-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5427625.png)
![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-3-(2-furyl)-2-propen-1-one](/img/structure/B5427633.png)
![ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5427638.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5427644.png)

![3-[(4-acetylphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5427648.png)
![methyl 2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5427654.png)
![4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5427662.png)
![1'-[(3-methylpyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5427665.png)
![isopropyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5427676.png)
![(3S*,4R*)-1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methoxypiperidin-4-amine](/img/structure/B5427687.png)